
1,4-Oxathiin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Oxathiin is a six-membered heterocyclic compound containing both sulfur and oxygen atoms in a 1,4 relationship. This compound is valued for its diverse biological applications and chemical transformations. It is a core structure in several commercial fungicides, such as carboxin and oxycarboxin .
Méthodes De Préparation
1,4-Oxathiin can be synthesized through various methods. One notable synthetic route involves the reaction of benzyl 1-alkynyl sulfones with aryl aldehydes under basic conditions. This method yields 2,3,6-trisubstituted this compound-S,S-dioxides . Another method involves the reaction of aryloxymethylthiiranes with N-bromosuccinimide in dimethyl sulfoxide under microwave irradiation . Industrial production methods often involve the use of readily available starting materials and efficient reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
1,4-Oxathiin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxathiin ring
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted oxathiins.
Applications De Recherche Scientifique
1,4-Oxathiin has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-oxathiin derivatives, such as carboxin, involves the inhibition of succinate dehydrogenase (SDHI). These compounds bind to the quinone reduction site of the enzyme complex, preventing ubiquinone from binding. This inhibition disrupts the tricarboxylic acid cycle and electron transport chain, leading to the compound’s fungicidal activity .
Comparaison Avec Des Composés Similaires
1,4-Oxathiin can be compared with other similar compounds, such as:
1,4-Oxathiane: Another six-membered heterocycle with sulfur and oxygen atoms in a 1,4 relationship.
1,4-Dioxane: A six-membered ring containing two oxygen atoms.
1,4-Thioxane: A six-membered ring containing two sulfur atoms.
This compound is unique due to its combination of sulfur and oxygen atoms, which imparts distinct chemical and biological properties. Its derivatives, such as carboxin and oxycarboxin, are widely used as systemic fungicides .
Propriétés
Numéro CAS |
290-72-2 |
|---|---|
Formule moléculaire |
C4H4OS |
Poids moléculaire |
100.14 g/mol |
Nom IUPAC |
1,4-oxathiine |
InChI |
InChI=1S/C4H4OS/c1-3-6-4-2-5-1/h1-4H |
Clé InChI |
CPRVXMQHLPTWLY-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium](/img/structure/B13834519.png)
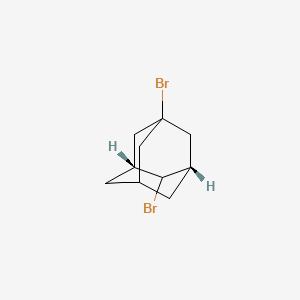
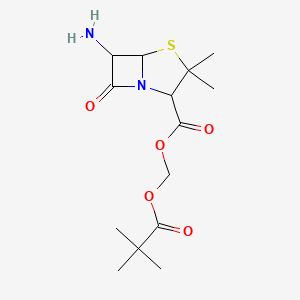
![4-[2-(Dipropylamino)ethyl]-3-diazooxindole](/img/structure/B13834548.png)
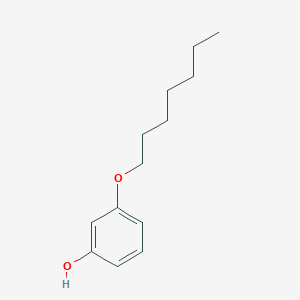
![6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde](/img/structure/B13834556.png)

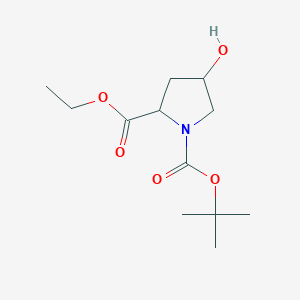
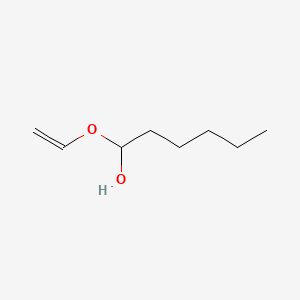
![(2S)-2-[[4-[[(6S)-2-amino-5-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13834589.png)
![5-Methoxycarbonyl Deferasirox; Benzoic acid, 3-[1-(4-carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxy-, 1-methyl ester; Methyl 3-[1-(4-Carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxybenzoate](/img/structure/B13834595.png)


